4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide
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Overview
Description
4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Reduction: Conversion of the nitro group to an amine.
Sulfonation: Introduction of the sulfonamide group to the benzene ring.
Pyrimidine Ring Formation: Formation of the pyrimidine ring through cyclization reactions.
These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the compound, often using oxidizing agents like hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential as an antibacterial agent due to its sulfonamide structure.
Medicine: Investigated for its potential therapeutic effects, particularly in treating bacterial infections.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial properties, it inhibits the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folate in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial effects.
Sulfadiazine: Known for its use in treating toxoplasmosis.
Uniqueness
4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide is unique due to its specific structural features, such as the methoxy and dimethylpyrimidinyl groups. These features may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to other sulfonamides .
Properties
IUPAC Name |
4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-9-13(10(2)16-14(15-9)21-4)17-22(18,19)12-7-5-11(20-3)6-8-12/h5-8,17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDUTTWSTRMIRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)C)NS(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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